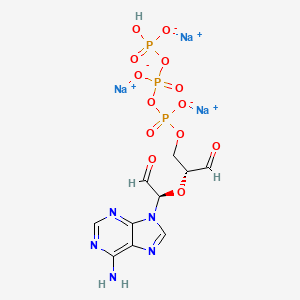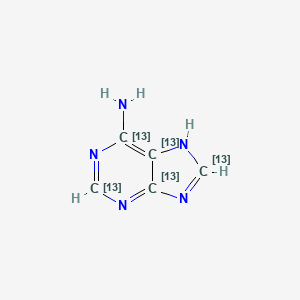
Adenine-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenine-13C5, also known as 6-Aminopurine-13C5, is a stable isotope-labeled compound of adenine. Adenine is one of the four nucleobases in the nucleic acid of DNA and RNA. It plays a crucial role in cellular respiration, forming both adenosine triphosphate (ATP) and the cofactors nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD). The 13C5 label indicates that five carbon atoms in the adenine molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenine-13C5 can be synthesized through various methods, one of which involves the incorporation of carbon-13 labeled precursors during the synthesis of adenine. A common method is the synthesis of purines under possible primitive earth conditions, where adenine is formed from hydrogen cyanide . This method can be adapted to include carbon-13 labeled cyanide to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of labeled precursors in a controlled environment to ensure the incorporation of the carbon-13 isotope. The process requires specialized equipment and conditions to maintain the purity and stability of the labeled compound. The production scale can vary depending on the demand for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Adenine-13C5 undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative DNA lesion.
Reduction: Reduction reactions can convert adenine derivatives to their corresponding reduced forms.
Substitution: Adenine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
Oxidation: 8-oxoadenine.
Reduction: Reduced adenine derivatives.
Substitution: Substituted adenine compounds with different functional groups.
Scientific Research Applications
Adenine-13C5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Helps in understanding DNA and RNA synthesis, repair, and replication processes.
Medicine: Used in metabolic studies to trace the pathways of adenine and its derivatives.
Industry: Applied in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
Adenine-13C5 exerts its effects by participating in various biochemical processes. It acts as a component of DNA and RNA, playing a crucial role in genetic information storage and transfer. In cellular respiration, adenine is part of ATP, NAD, and FAD, which are essential for energy production and metabolic processes. The carbon-13 label allows researchers to trace the pathways and interactions of adenine in these processes .
Comparison with Similar Compounds
Adenine-13C5 can be compared with other isotope-labeled compounds, such as:
Adenine-15N5: Labeled with nitrogen-15 isotope.
Adenine-d3: Labeled with deuterium (hydrogen-2) isotope.
Adenine-13C10: Labeled with ten carbon-13 isotopes.
Uniqueness
This compound is unique due to its specific labeling with five carbon-13 isotopes, making it particularly useful for studying carbon-related biochemical processes. Its applications in tracing and understanding metabolic pathways set it apart from other labeled compounds .
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
140.09 g/mol |
IUPAC Name |
7H-purin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
GFFGJBXGBJISGV-CVMUNTFWSA-N |
Isomeric SMILES |
[13CH]1=N[13C]2=N[13CH]=N[13C](=[13C]2N1)N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



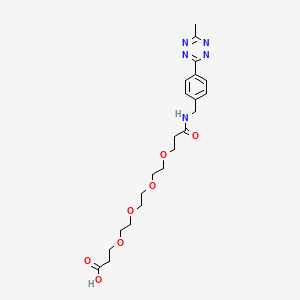


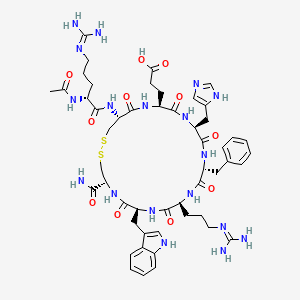
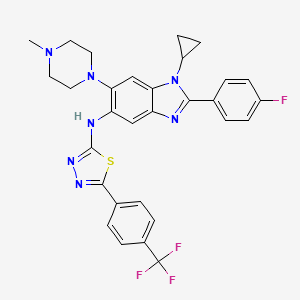
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
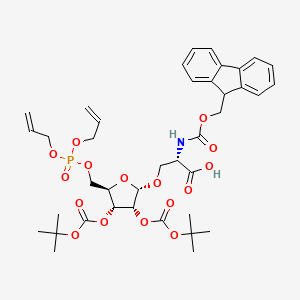
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)

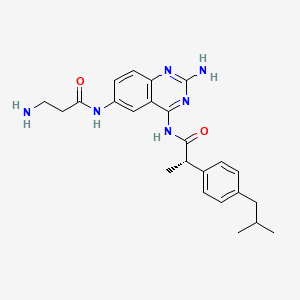

![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
